molecular formula C21H21ClN2O B13795826 Benzenemethanol, 4-amino-alpha-(4-amino-3-methylphenyl)-alpha-(2-chlorophenyl)-3-methyl- CAS No. 64346-28-7

Benzenemethanol, 4-amino-alpha-(4-amino-3-methylphenyl)-alpha-(2-chlorophenyl)-3-methyl-

Cat. No.: B13795826
CAS No.: 64346-28-7
M. Wt: 352.9 g/mol
InChI Key: ONGDAVRPAVGLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenemethanol, 4-amino-alpha-(4-amino-3-methylphenyl)-alpha-(2-chlorophenyl)-3-methyl- is a polyaromatic benzenemethanol derivative featuring multiple substituents:

  • A 4-amino group on the central benzene ring.
  • Two alpha-substituted aromatic groups: A 4-amino-3-methylphenyl group (electron-rich due to amino and methyl substituents). A 2-chlorophenyl group (electron-withdrawing due to the chloro substituent).
  • A 3-methyl group on the benzenemethanol core.

Its synthesis likely involves multi-step reactions, such as Friedel-Crafts alkylation/acylation followed by reductions (e.g., NaBH₄) to form the benzenemethanol moiety, analogous to methods described for related compounds .

Properties

CAS No.

64346-28-7

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

bis(4-amino-3-methylphenyl)-(2-chlorophenyl)methanol

InChI

InChI=1S/C21H21ClN2O/c1-13-11-15(7-9-19(13)23)21(25,17-5-3-4-6-18(17)22)16-8-10-20(24)14(2)12-16/h3-12,25H,23-24H2,1-2H3

InChI Key

ONGDAVRPAVGLAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)(C3=CC=CC=C3Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Trityl Alcohol Core: The trityl alcohol core can be synthesized through the reaction of benzophenone with a suitable Grignard reagent, followed by hydrolysis.

    Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction. Nitration of the trityl alcohol core yields nitro derivatives, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Chlorination: The chloro substituent is introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or reduce other functional groups present in the molecule.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicofol (Benzenemethanol, 4-Chloro-alpha-(4-Chlorophenyl)-alpha-(Trichloromethyl)-)

Key Differences :

  • Substituents: Dicofol replaces amino groups with chloro and trichloromethyl groups, significantly increasing lipophilicity and environmental persistence .
  • Toxicity: Chlorinated compounds like Dicofol are associated with bioaccumulation risks, whereas amino groups may reduce environmental persistence but increase metabolic reactivity (e.g., formation of nitrosamines) .
Table 1: Physicochemical Comparison
Property Target Compound Dicofol
Core Structure Benzenemethanol Benzenemethanol
Key Substituents Amino, methyl, 2-chlorophenyl Chloro, trichloromethyl
Electron Effects Mixed (donor/acceptor) Strongly electron-withdrawing
LogP (Estimated) Moderate (~2.5–3.5) High (~4.5–5.5)
Primary Use Hypothetical: Pharmaceuticals Pesticide/Acaricide

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

Key Differences :

  • Core Structure: DF 203 features a benzothiazole ring instead of benzenemethanol, enabling π-π stacking and intercalation with DNA/proteins .
  • Metabolism: DF 203 is metabolized by CYP1A1 to inactive 6-hydroxy derivatives, while the target compound’s benzenemethanol group may undergo oxidation to ketones or conjugation reactions .
  • Biological Activity: DF 203 exhibits selective antitumor activity via CYP1A1-mediated bioactivation. The target compound’s amino groups could modulate selectivity for different enzymatic targets (e.g., kinases or receptors) .

Nuarimol (α-(2-Chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol)

Key Differences :

  • Core Structure : Nuarimol contains a pyrimidine ring instead of benzene, enhancing its ability to act as a hydrogen-bond acceptor .
  • Substituents: Nuarimol’s 4-fluorophenyl group increases electronegativity compared to the target’s 4-amino-3-methylphenyl group, altering target affinity (e.g., fungal enzymes vs. mammalian receptors) .
Table 3: Functional Group Impact
Compound Aromatic Substituents Biological Role
Target Compound 4-Amino, 2-chlorophenyl Hypothetical enzyme inhibition
Nuarimol 2-Chlorophenyl, 4-fluorophenyl Fungal CYP51 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.